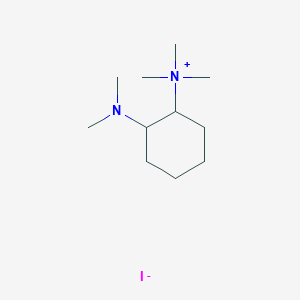
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This compound, in particular, has a unique structure that includes a cyclohexane ring, making it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-TRIMETHYLCYCLOHEXANAMINIUM with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving safety.
化学反应分析
Types of Reactions
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the quaternary ammonium group back to a tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium bromide in an aqueous or organic solvent.
Major Products
The major products formed from these reactions include various quaternary ammonium salts and their corresponding oxidation or reduction products.
科学研究应用
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in disinfectants and antiseptics, particularly in hospital settings.
Industry: The compound is used in the formulation of cleaning agents and surfactants due to its surface-active properties.
作用机制
The mechanism of action of 2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE primarily involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the negatively charged microbial cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds, making it effective against a broad spectrum of microorganisms.
相似化合物的比较
Similar Compounds
- N,N,N-TRIMETHYLCYCLOHEXANAMINIUM CHLORIDE
- N,N,N-TRIMETHYLCYCLOHEXANAMINIUM BROMIDE
- N,N,N-TRIMETHYLCYCLOHEXANAMINIUM FLUORIDE
Uniqueness
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and antimicrobial efficacy. The presence of the cyclohexane ring also imparts distinct steric and electronic properties, differentiating it from other quaternary ammonium compounds.
属性
CAS 编号 |
30788-29-5 |
|---|---|
分子式 |
C11H25IN2 |
分子量 |
312.23 g/mol |
IUPAC 名称 |
[2-(dimethylamino)cyclohexyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H25N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h10-11H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
XXCZMXUWXKLZBS-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1CCCCC1[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















